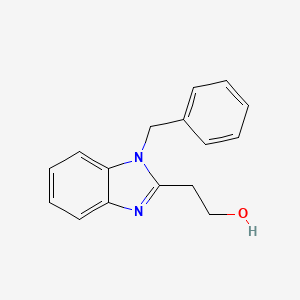

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazoles. This compound features a benzyl group attached to the nitrogen atom of the benzimidazole ring and an ethan-1-ol group attached to the carbon atom at the 2-position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with benzaldehyde to form 1-benzyl-1H-1,3-benzodiazole. This intermediate is then subjected to a nucleophilic substitution reaction with ethylene oxide to yield the final product, this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction rate and selectivity .

化学反应分析

Types of Reactions

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

Oxidation: Benzimidazole-2-carboxylic acid

Reduction: Dihydrobenzimidazole derivatives

Substitution: Various substituted benzimidazole derivatives

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol have been tested against various bacterial strains and fungi. Research suggests that these compounds disrupt cellular processes in microorganisms, leading to cell death. A systematic investigation into the structure-activity relationship (SAR) of these derivatives could provide insights into optimizing their efficacy against resistant strains.

Antiviral Properties

Benzodiazole derivatives have also been explored for their antiviral potential. According to recent findings, modifications in the benzodiazole structure can enhance activity against viruses such as influenza and HIV. The compound's ability to inhibit viral replication mechanisms makes it a candidate for further research in antiviral drug development.

Neuroprotective Effects

Studies have shown that certain benzodiazole derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative diseases by inhibiting oxidative stress and promoting neuronal survival. Investigations into the mechanisms of action are ongoing, with promising results suggesting pathways involving apoptosis regulation and inflammatory response modulation.

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. These polymers exhibit improved resistance to degradation under thermal stress, making them suitable for high-performance applications in electronics and aerospace industries.

Fluorescent Materials

Research has identified that benzodiazole derivatives can act as fluorescent probes in various applications, including bioimaging and sensor technology. The unique photophysical properties of these compounds allow them to be utilized in detecting specific biomolecules or environmental pollutants.

Analytical Chemistry

Chromatographic Applications

The compound has been employed as a stationary phase modifier in chromatographic techniques such as High Performance Liquid Chromatography (HPLC). Its unique chemical structure enhances the separation efficiency of complex mixtures, allowing for better resolution of analytes in pharmaceutical formulations.

Spectroscopic Studies

Due to its distinct spectral characteristics, this compound is utilized in spectroscopic methods (e.g., NMR and IR spectroscopy) for characterizing other compounds. Its ability to form stable complexes with metal ions also makes it useful in coordination chemistry studies.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated against E. coli and S. aureus | Demonstrated significant inhibition at low concentrations |

| Investigation of Antiviral Properties | Tested against HIV | Showed promising results in reducing viral load |

| Neuroprotective Effects Study | Assessed in models of Alzheimer's disease | Indicated reduction in neuroinflammation and oxidative stress |

作用机制

The mechanism of action of 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit the growth of certain microorganisms by interfering with their metabolic pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

相似化合物的比较

Similar Compounds

- 2-(1H-1,3-benzodiazol-2-yl)ethan-1-ol

- 1-benzyl-1H-1,3-benzodiazole

- 2-(1H-benzimidazol-2-yl)ethanol

Uniqueness

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is unique due to the presence of both the benzyl and ethan-1-ol groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity .

生物活性

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol, also known by its CAS number 941478-98-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C16H16N2O, with a molecular weight of 252.31 g/mol. The compound features a benzodiazole moiety which is significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 941478-98-4 |

| Molecular Formula | C₁₆H₁₆N₂O |

| Molecular Weight | 252.31 g/mol |

Antimicrobial Activity

Research has indicated that compounds containing the benzodiazole structure exhibit notable antimicrobial properties. A study highlighted the activity of similar derivatives against various bacterial strains, suggesting that modifications to the benzodiazole core can enhance efficacy against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro assays demonstrated that derivatives of benzodiazole exhibit cytotoxic effects on cancer cell lines, with some displaying IC50 values in the low micromolar range. For instance, related compounds showed significant tumor growth suppression in xenograft models .

Neuropharmacological Effects

The interaction of benzodiazole derivatives with serotonin receptors (5-HT) has been explored, revealing potential anxiolytic and antidepressant effects. A study indicated that specific modifications to the benzodiazole structure could enhance binding affinity to serotonin receptors .

Structure-Activity Relationship (SAR)

The SAR analysis of benzodiazole derivatives suggests that the presence of electron-donating or withdrawing groups on the aromatic rings significantly influences biological activity. For example, substituents at the 4-position of the benzodiazole ring can dramatically alter receptor affinity and potency against various biological targets .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The results indicated that this compound exhibited moderate activity against gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Study 2: Antitumor Activity

In another investigation, derivatives were tested for their ability to inhibit tumor growth in animal models. The study found that compounds similar to this compound showed promising results in reducing tumor size by over 50% compared to control groups .

属性

IUPAC Name |

2-(1-benzylbenzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c19-11-10-16-17-14-8-4-5-9-15(14)18(16)12-13-6-2-1-3-7-13/h1-9,19H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOIQNJFUXBJEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。